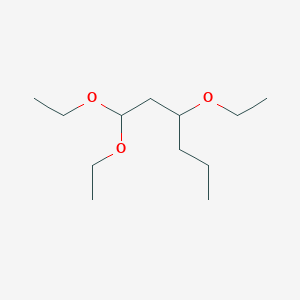
1,1,3-Triethoxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Triethoxyhexane is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C12H26O3. This compound is known for its unique chemical properties, which make it an ideal candidate for various applications in the field of chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 1,1,3-Triethoxyhexane is not well understood. However, it is believed that this compound interacts with various biological molecules, such as proteins and nucleic acids, by forming hydrogen bonds and hydrophobic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,1,3-Triethoxyhexane in lab experiments is its unique chemical properties. It is a versatile compound that can be used in various chemical reactions. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to follow proper safety protocols.
Future Directions
There are many future directions for research involving 1,1,3-Triethoxyhexane. One potential area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential use in drug discovery and development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The most common method of synthesizing 1,1,3-Triethoxyhexane is through the reaction of 1,3-hexadiene with ethyl magnesium bromide in the presence of a catalyst. This reaction produces this compound along with other byproducts.
Scientific Research Applications
1,1,3-Triethoxyhexane has been extensively used in scientific research due to its unique chemical properties. It has been used as a solvent, reagent, and intermediate in various chemical reactions. It has also been used in the synthesis of various organic compounds.
properties
CAS RN |
101-33-7 |
|---|---|
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1,1,3-triethoxyhexane |
InChI |
InChI=1S/C12H26O3/c1-5-9-11(13-6-2)10-12(14-7-3)15-8-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
SYPLTTUVUZHTJR-UHFFFAOYSA-N |
SMILES |
CCCC(CC(OCC)OCC)OCC |
Canonical SMILES |
CCCC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
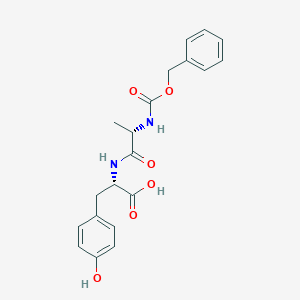
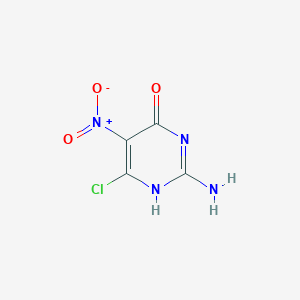

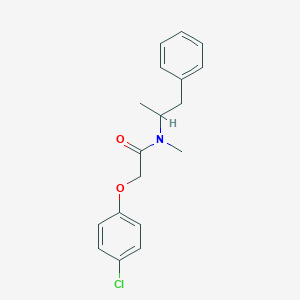
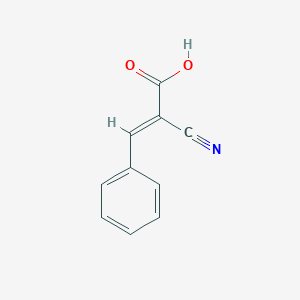

![Naphtho[2,1,8,7-klmn]xanthene](/img/structure/B87203.png)
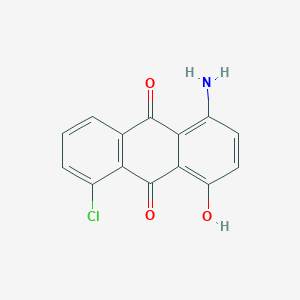
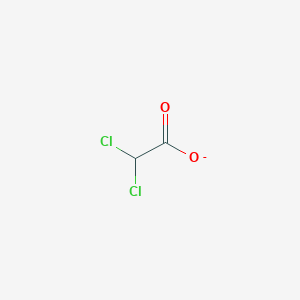

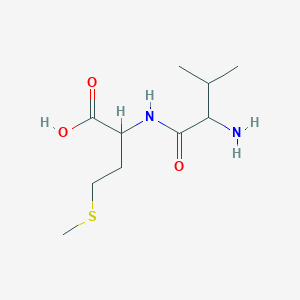
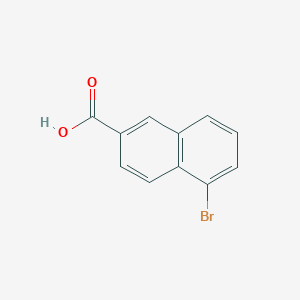
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)